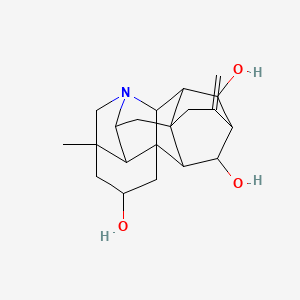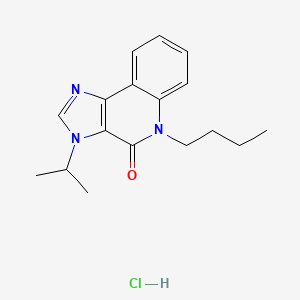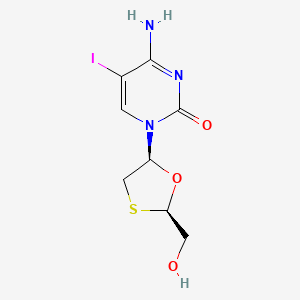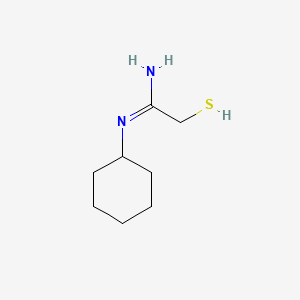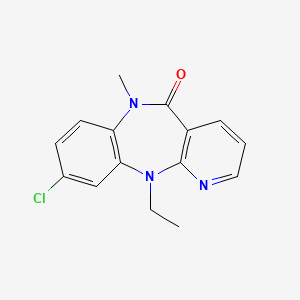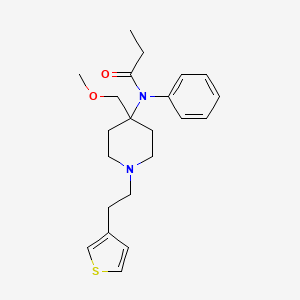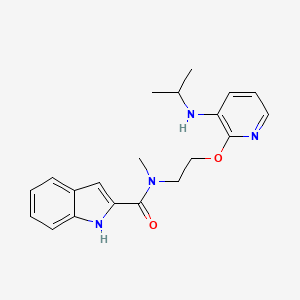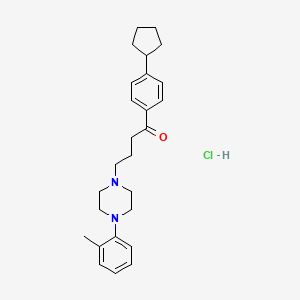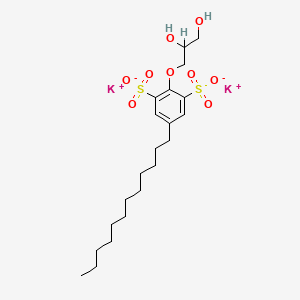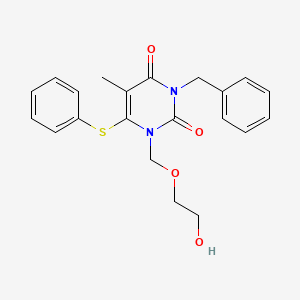
3-(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-5-fluoro-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde with 5-fluoro-1,3-dihydro-2H-indol-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for investigating biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one include other indole derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
3-(2-pyrrolylmethylene)-indolin-2-one: Similar structure but lacks the fluorine atom.
5-fluoro-2-indolinone: Contains the indolinone core with a fluorine substituent but lacks the pyrrole moiety.
The uniqueness of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one lies in its combination of the pyrrole and indolinone structures, along with the presence of a fluorine atom, which can significantly influence its chemical and biological properties .
Propiedades
Número CAS |
856436-17-4 |
|---|---|
Fórmula molecular |
C15H13FN2O |
Peso molecular |
256.27 g/mol |
Nombre IUPAC |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C15H13FN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7- |
Clave InChI |
JDMRJVZLFPJFSD-GHXNOFRVSA-N |
SMILES isomérico |
CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
SMILES canónico |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


